molecular formula C9H9NO4 B2569159 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid CAS No. 1802178-67-1

4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid

Cat. No. B2569159
CAS RN: 1802178-67-1
M. Wt: 195.174
InChI Key: XMAFHZFPHLWMBZ-UHFFFAOYSA-N
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Description

“4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid” is a heterocyclic compound. It is a structural analog of benzazepine, where a five- or six-membered heterocycle is fused at one of three possible sides of the azepine ring . The compound has a molecular weight of 195.17 .


Synthesis Analysis

The synthesis of such compounds is often achieved through the annulation of an azepine ring to a five-membered heteroaromatic ring, annulation of a five-membered heteroaromatic ring to an azepine ring, and ring expansion reactions of hetero-annulated cyclohexanones and piperidines . A seven-step synthesis of substituted 6,7-dihydro-4Hthieno[3,2-b]azepine-5,8-diones from ketones via unsaturated aldehydes and nitriles, as well as 3-aminothiophene-2-carboxylates, has been proposed .


Molecular Structure Analysis

The molecular structure of “4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid” includes a five-membered heteroaromatic fragment . The InChI code for this compound is 1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving “4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid” are often facilitated by the presence of electron-withdrawing groups, which facilitate the opening of the ring . The Dimroth rearrangement, a type of isomerization of heterocycles, is also relevant to these compounds .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 195.17 . The InChI code for this compound is 1S/C9H9NO4/c11-8-5-4-7(9(12)13)14-6(5)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13) .

Scientific Research Applications

Pharmaceutical Research

This compound has shown potential in the development of new medications. It is structurally similar to other biologically active hydrogenated azepines, which have been used to create drugs for Parkinson’s disease, hypertension, and cancer . Its derivatives are being explored for their antibacterial and antiproliferative activities, as well as their ability to inhibit various enzymes like protein tyrosine phosphatase 1B and mitogen-activated protein kinases .

Anti-HIV Integrase Activity

Researchers have designed and synthesized derivatives of this compound to evaluate their potential as HIV integrase inhibitors. This enzyme is crucial in the replication cycle of HIV, and targeting it could lead to new treatments for HIV/AIDS .

Chemical Synthesis

The compound serves as a building block in chemical synthesis, providing a framework upon which various functional groups can be added to create new molecules. This versatility is essential for the development of new chemical entities with potential therapeutic effects .

Agricultural Research

While specific studies on this compound’s applications in agriculture are not readily available, structurally related compounds are often examined for their effects on plant growth and protection. Research in this area could lead to the development of new agrochemicals .

Environmental Studies

Compounds like 4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid may be studied for their environmental impact, particularly their biodegradability and toxicity. Understanding these aspects is crucial for assessing the environmental safety of new chemicals .

Industrial Applications

In the industrial sector, this compound’s derivatives could be used in the synthesis of materials with unique properties, such as polymers or coatings that require specific chemical functionalities for their performance .

Reference Standards for Testing

The compound is used as a reference standard in pharmaceutical testing, ensuring the accuracy and reliability of analytical methods used in drug development and quality control .

Drug Design and Discovery

Due to its unique structure, the compound is of interest in drug design and discovery, particularly in the creation of small molecule drugs that can interact with biological targets in specific ways to treat diseases .

Mechanism of Action

While the specific mechanism of action for “4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid” is not explicitly mentioned in the search results, similar compounds have been found to exhibit various biological activities. They have been used in the development of medications and have shown antibacterial, antiproliferative activity, and are effective inhibitors of various enzymes .

Future Directions

The future directions in the study of “4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of new synthetic methods could also be a focus, given the importance of these compounds in the construction of bioactive substances .

properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydrofuro[3,2-c]azepine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8-7-5(9(12)13)4-14-6(7)2-1-3-10-8/h4H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAFHZFPHLWMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CO2)C(=O)O)C(=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid

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